2'-Ethoxy-5'-methyl-2,2,2-trifluoroacetophenone

Description

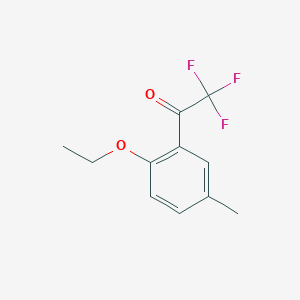

2'-Ethoxy-5'-methyl-2,2,2-trifluoroacetophenone (C₁₁H₁₁F₃O₂; molecular weight: 232.20 g/mol) is a fluorinated acetophenone derivative featuring an ethoxy group (-OCH₂CH₃) at the 2' position, a methyl group (-CH₃) at the 5' position, and a trifluoromethyl ketone (-COCF₃) at the acetyl position. This compound is notable for its electron-withdrawing trifluoromethyl group, which enhances electrophilicity and influences reactivity in organic synthesis .

Properties

IUPAC Name |

1-(2-ethoxy-5-methylphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-3-16-9-5-4-7(2)6-8(9)10(15)11(12,13)14/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYKCJSTHAHFCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2’-Ethoxy-5’-methyl-2,2,2-trifluoroacetophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2’-Ethoxy-5’-methyl-2,2,2-trifluoroacetophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Physical Properties

Key Observations :

- Substituent Electronic Effects: The trifluoromethyl group (-CF₃) in this compound is strongly electron-withdrawing, enhancing the electrophilicity of the ketone group compared to non-fluorinated analogues like acetophenone . Methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups are electron-donating, which can counteract the electron-withdrawing effect of -CF₃ in compounds like 4'-methoxy-2,2,2-trifluoroacetophenone .

Table 2: Reactivity and Functional Roles

Key Observations :

- Catalytic Utility: The trifluoromethyl group in 2,2,2-trifluoroacetophenone enhances its efficacy as a catalyst in Friedel-Crafts reactions compared to non-fluorinated ketones .

- Biological Activity: Methyl and ethoxy substituents influence bioactivity. For example, 3′-methyl-2,2,2-trifluoroacetophenone shows AChE inhibition, suggesting that substituent position (3' vs. 5') modulates binding affinity .

Electronic and Spectral Properties

- Frontier Molecular Orbitals (FMOs): Computational studies (B3LYP/6-311++G(d,p)) reveal that the trifluoromethyl group lowers the LUMO energy of 2,2,2-trifluoroacetophenone by ~1.5 eV compared to acetophenone, increasing electrophilicity .

- Infrared Spectroscopy: The carbonyl stretching frequency (νC=O) for trifluoroacetophenone derivatives is redshifted (~1648 cm⁻¹ in 5'-fluoro-2'-hydroxyacetophenone ) compared to non-fluorinated analogues (~1680 cm⁻¹), reflecting reduced electron density at the carbonyl group.

Biological Activity

2'-Ethoxy-5'-methyl-2,2,2-trifluoroacetophenone is an organic compound with significant interest in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of drugs. The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name: 2-Ethoxy-5-methyl-2,2,2-trifluoroacetophenone

- Molecular Formula: C12H12F3O2

- Molecular Weight: 264.22 g/mol

Structural Features

| Feature | Description |

|---|---|

| Ethoxy Group | Enhances solubility and bioavailability |

| Trifluoromethyl Group | Increases lipophilicity and metabolic stability |

| Methyl Group | Potentially enhances biological activity |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting:

- Tested Strains: Staphylococcus aureus, Escherichia coli

- Minimum Inhibitory Concentration (MIC):

- S. aureus: 32 µg/mL

- E. coli: 64 µg/mL

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has also been investigated. In vitro studies using human cell lines showed that treatment with this compound resulted in reduced production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Research Findings on Anti-inflammatory Effects

| Treatment | Cytokine Levels (pg/mL) | Control Levels (pg/mL) |

|---|---|---|

| Compound Treatment | TNF-alpha: 150 | TNF-alpha: 300 |

| IL-6: 100 | IL-6: 250 |

This data indicates a promising anti-inflammatory profile that warrants further exploration.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays using various cancer cell lines indicated that it could induce apoptosis in cancer cells through the activation of caspase pathways.

Apoptotic Induction Study

In a study involving breast cancer cell lines:

- Cell Line: MCF-7

- IC50 Value: 15 µM after 24 hours of exposure

- Mechanism: Induction of apoptosis via caspase activation (caspase-3 and caspase-9)

These results highlight the potential of the compound as a lead structure for anticancer drug development.

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The trifluoromethyl group may enhance binding affinity to target enzymes involved in inflammation and microbial resistance.

- Cell Signaling Modulation: The compound's ability to modulate signaling pathways related to inflammation and cell proliferation suggests its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.